Structural Anatomy of Antagonism: 2-Phenylpiperidin-3-amine vs. CP-99,994
Structural Anatomy of Antagonism: 2-Phenylpiperidin-3-amine vs. CP-99,994
Topic: 2-Phenylpiperidin-3-amine vs CP-99,994 structural comparison Content Type: In-depth technical guide.
[1][2]
Executive Summary: The Chassis and the Warhead
In the development of non-peptide Neurokinin-1 (NK1) receptor antagonists, CP-99,994 stands as a seminal "anchor" molecule.[1] It demonstrated that high-affinity antagonism of the Substance P (SP) receptor could be achieved without mimicking the peptide backbone of the endogenous ligand.
At the heart of CP-99,994 lies its rigid pharmacophore: (2S,3S)-2-phenylpiperidin-3-amine .[1] This guide deconstructs the relationship between this core scaffold (the "Chassis") and the fully functionalized drug candidate (the "Warhead"). We analyze why the scaffold itself is insufficient for nanomolar potency and how the addition of the 2-methoxybenzyl moiety transforms the thermodynamics of binding.
Structural Deconstruction & Physicochemical Comparison
The transition from 2-phenylpiperidin-3-amine to CP-99,994 represents a classic medicinal chemistry optimization: Fragment Growing .[1] The piperidine ring provides a rigid template to orient the phenyl group and the amine nitrogen in a specific vector space, while the benzyl appendage accesses an adjacent hydrophobic pocket on the receptor.
Quantitative Comparison Table
| Feature | (2S,3S)-2-Phenylpiperidin-3-amine | CP-99,994 | Impact on Drugability |
| Role | Core Scaffold / Intermediate | Potent NK1 Antagonist | Transformation from fragment to lead.[1] |
| Formula | C₁₁H₁₆N₂ | C₁₉H₂₄N₂O | Addition of hydrophobic bulk. |
| MW | 176.26 g/mol | 296.41 g/mol | Remains within Lipinski rules (<500). |
| LogP (Calc) | ~1.2 | ~3.6 | increased lipophilicity improves CNS penetration. |
| H-Bond Donors | 2 (Primary Amine) | 1 (Secondary Amine) | Reduced desolvation penalty upon binding.[1] |
| Stereochemistry | cis-(2S,3S) | cis-(2S,3S) | Critical: Stereochemistry is conserved.[1] |
| pKa (est) | ~9.5 (Piperidine N) | ~8.8 (Secondary Amine) | Modulates ionization state in the binding pocket.[1] |
The Stereochemical "Lock"
The biological activity of CP-99,994 is strictly dependent on the (2S,3S) configuration. This places the C2-phenyl ring and the C3-amino substituent in a cis relationship.[1]
-
The Scaffold (Amine): In the cis conformation, the phenyl ring occupies an axial-like position (depending on ring puckering) that pre-organizes the molecule.
-
The Drug (CP-99,994): This pre-organization reduces the entropic cost of binding. If the trans isomer were used, the vectors of the phenyl and benzyl groups would diverge, failing to bridge the gap between the receptor's hydrophobic sub-pockets.
Synthetic Pathway: The Reductive Amination Protocol[3][4][5]
The conversion of the amine scaffold to CP-99,994 is a critical step in the synthesis. It utilizes Reductive Amination , a method chosen for its ability to introduce the benzyl group without over-alkylation (formation of quaternary ammonium salts).
Protocol: Selective Mono-Alkylation
Note: This protocol assumes the starting material is the enantiopure (2S,3S)-amine.[1]
Reagents:
-
Substrate: (2S,3S)-2-Phenylpiperidin-3-amine (1.0 eq)
-
Electrophile: 2-Methoxybenzaldehyde (1.1 eq)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaHB(OAc)₃) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)[1]
Step-by-Step Methodology:
-
Imine Formation (The Setup):
-
Dissolve (2S,3S)-2-phenylpiperidin-3-amine in DCE under an inert atmosphere (N₂).
-
Mechanistic Insight: Add AcOH.[3] The acid protonates the carbonyl oxygen, catalyzing the nucleophilic attack of the piperidine amine. Stir for 30–60 minutes to ensure equilibrium shifts toward the imine (Schiff base) intermediate.
-
-
Reduction (The Lock):
-
Add NaHB(OAc)₃ in one portion.[3]
-
Why STAB? Unlike NaBH₄, STAB is mild and less basic. It reduces the protonated imine selectively over the aldehyde, preventing the direct reduction of the aldehyde to benzyl alcohol.
-
-
Quench and Isolation:
-
Monitor via LC-MS for the disappearance of the imine mass.
-
Quench with saturated aqueous NaHCO₃ (neutralize the acid).
-
Extract with Dichloromethane (DCM).
-
Purify via silica gel chromatography (Gradient: DCM to 10% MeOH/DCM).
-
Visualizing the Synthesis Logic
Figure 1: The synthetic assembly of CP-99,994 via reductive amination.[1][4][5][6][7] The process couples the rigid scaffold with the hydrophobic tail.
Mechanistic SAR: Why the Scaffold is Not Enough
To understand the difference in utility between the two molecules, we must look at the Neurokinin-1 Receptor (NK1R) binding pocket .
The Scaffold Interaction (2-Phenylpiperidin-3-amine)
The core scaffold provides the essential "anchor" points but lacks the affinity to compete with Substance P (Ki > 1000 nM typically for bare scaffolds).[1]
-
The Piperidine Nitrogen: Protonated at physiological pH. It forms a critical salt bridge/H-bond with conserved residues (likely Gln165 or His197 ).[1]
-
The C2-Phenyl Ring: Wedges into a hydrophobic cleft, providing steric bulk that restricts the receptor's conformational mobility.
The "Warhead" Interaction (CP-99,994)
The addition of the (2-methoxybenzyl) group improves affinity by orders of magnitude (Ki ≈ 0.25 nM).[1]
-
Hydrophobic Extension: The benzyl group extends into a deep, hydrophobic sub-pocket formed by transmembrane helices.
-
The Methoxy "Clasp": The 2-methoxy group is not just decoration.[1] It often engages in specific electrostatic or H-bond interactions (or induces a preferred conformation of the benzyl ring itself) that maximizes van der Waals contact.
-
Receptor Crystallography Evidence: Structural studies (e.g., PDB 6HLL) reveal that CP-99,994 sits in the orthosteric site. The core piperidine is laterally wedged between Phe268 and Gln165 . The Gln165 residue is pivotal—it hydrogen bonds to both the piperidine core and the amine linker. The scaffold alone cannot satisfy this dual-anchor requirement effectively.[1]
Signaling Pathway & Binding Logic[1]
Figure 2: Interaction map of CP-99,994 within the NK1 Receptor.[1] Note how the benzyl appendage engages a distinct pocket (Green Node) that the scaffold alone cannot reach.
References
-
Pfizer Inc. (1993).[8] CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor.[8][9] Regulatory Peptides.[8][10]
-
University of Zurich. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature Communications. [1]
-
McLean, S., et al. (1993). Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor.[1][8][9] Journal of Pharmacology and Experimental Therapeutics.
-
BindingDB. Affinity Data for CP-99,994 and related scaffolds. [1]
Sources
- 1. BindingDB BDBM50000041 (+) (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(+)-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(+/-)(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(-) (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(-)-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(2-Methoxy-benzyl)-((1R,4S)-2-phenyl-piperidin-4-yl)-amine::(2-Methoxy-benzyl)-((2S,3S)-2-phenyl-piperidin-3-yl)-amine::(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(2S,3S)-3-(2-Methoxy-benzyloxy)-2-phenyl-piperidine::(2S,3S)-N-(2-methoxybenzyl)-2-phenylpiperidin-3-amine::CHEMBL2114310::CHEMBL441225::CP 99994::CP-99994::Tritiated-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine [w.bindingdb.org]
- 2. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
